4-Hydroxy-2-phénylpyrimidine-5-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

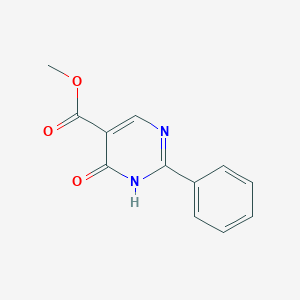

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Applications De Recherche Scientifique

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its neuroprotective and anti-inflammatory effects, making it a candidate for treating neurodegenerative diseases.

Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mécanisme D'action

Target of Action

Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, also known as methyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

It has been suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

It has been suggested that the compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Méthodes De Préparation

The synthesis of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of ethanol and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Des Réactions Chimiques

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

- Methyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities

Activité Biologique

Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has a molecular formula of C13H12N2O3 and features a pyrimidine ring structure that contributes to its biological properties. The presence of the methyl ester group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values have been reported in the range of 10−20μM, indicating moderate effectiveness in inhibiting cell proliferation.

- HepG2 (liver cancer) : The compound demonstrated an IC50 value of approximately 15μM, suggesting potential as a hepatocellular carcinoma treatment.

The mechanism underlying its anticancer effects may involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has shown promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Notably:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Methyl 6-oxo-2-phenyl | 0.04 ± 0.01 | COX-2 |

This inhibition suggests a potential role in treating inflammatory diseases.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary findings indicate that it exhibits inhibitory effects against various viral strains, although specific EC50 values are still under investigation. Its mechanism may involve interference with viral replication processes.

The biological activities of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Gene Expression : By affecting transcription factors involved in cell proliferation and inflammation, it alters gene expression profiles conducive to therapeutic outcomes.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing tumor xenografts treated with methyl 6-oxo-2-phenyl showed a significant reduction in tumor size compared to control groups. The treatment group exhibited enhanced survival rates and reduced metastasis.

Case Study 2: Inflammatory Response in Rats

In a rat model of induced inflammation, administration of the compound resulted in decreased paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Propriétés

IUPAC Name |

methyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)9-7-13-10(14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNRWAQJEHEOTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356129 |

Source

|

| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-22-1 |

Source

|

| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.